D-m-Tyrosine

Übersicht

Beschreibung

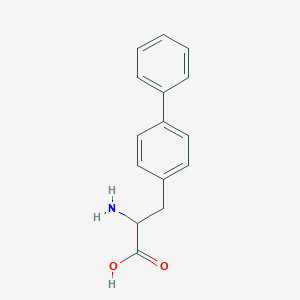

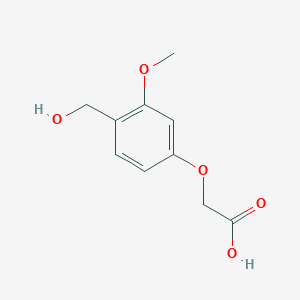

D-m-Tyrosine is a non-essential amino acid that can be synthesized within the body from another amino acid, phenylalanine . It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body . D-Tyrosine negatively regulates melanin synthesis by inhibiting tyrosinase activity .

Synthesis Analysis

In a study, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine. Then, tripeptides were prepared by the same method with valine and alanine amino acids. New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .Molecular Structure Analysis

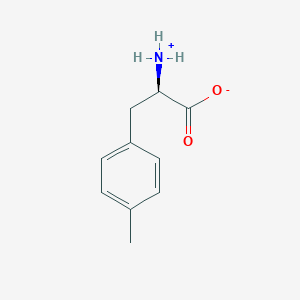

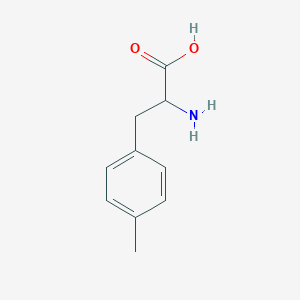

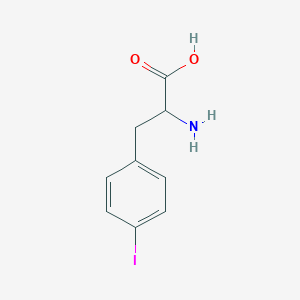

D-m-Tyrosine contains total 24 bond(s); 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .Physical And Chemical Properties Analysis

The molecular weight of tyrosine is approximately 181.19 g/mol . Tyrosine is sparingly soluble in water . The melting point of tyrosine is around 343 °C .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

D-m-Tyrosine is explored as a potential inhibitor of tyrosinase, a key enzyme in melanogenesis . This has implications in the development of anti-melanogenic compounds, which can be used in the treatment of hyperpigmentation disorders .

Melanin Production

The tyrosinase enzyme, which D-m-Tyrosine can inhibit, is also used to produce tailor-made melanin and other polyphenolic materials . This has potential applications in the development of organic semiconductors and photovoltaic organic products .

Bioengineered Biocatalysts

Tyrosinase, which can be inhibited by D-m-Tyrosine, is used to produce bioengineered biocatalysts for industrial applications . These biocatalysts can be used in various chemical reactions, offering a more sustainable and environmentally friendly alternative to traditional catalysts .

High-Performance Liquid Chromatography (HPLC)

3-Hydroxy-D-phenylalanine has been used as a standard in HPLC analysis of L-DOPA extracted from both germinated and raw seed flours of velvet bean . This helps in the accurate measurement and analysis of L-DOPA levels in various samples .

Chiral Nanozymes

3-Hydroxy-D-phenylalanine has been used in the fabrication of chiral tetrapeptide-engineered copper nanoparticles (FFCH@CuNPs), which demonstrated higher POD-mimetic catalytic activity and stronger enantioselectivity in the recognition of 3,4-dihydroxy-D,L-phenylalanine (D,L-DOPA) enantiomers . This has potential applications in the development of chiral nanozymes with improved catalytic performance .

Intermediate in Synthetic Organic Products

®-2-AMINO-3-(3-HYDROXYPHENYL)PROPANOIC ACID acts as an intermediate in the preparation of various synthetic organic products . It is also used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .

Wirkmechanismus

Target of Action

D-m-Tyrosine primarily targets tyrosine hydroxylase , an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . It also interacts with receptor tyrosine kinases (RTKs) , which are transmembrane cell-surface proteins that act as signal transducers . These targets play crucial roles in various cellular processes, including growth, motility, differentiation, and metabolism .

Mode of Action

D-m-Tyrosine interacts with its targets by inhibiting the activity of tyrosine hydroxylase . This inhibition disrupts the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to DOPA . In the case of RTKs, D-m-Tyrosine may influence their activation and downstream signaling pathways .

Biochemical Pathways

D-m-Tyrosine affects several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more . It is also involved in the synthesis of epinephrine, thyroid hormones, and melanin .

Result of Action

The molecular and cellular effects of D-m-Tyrosine’s action are diverse, reflecting its involvement in various biochemical pathways. For instance, it plays a role in the synthesis of essential hormones and neurotransmitters . It also contributes to the production of melanin, the pigment responsible for hair and skin color .

Action Environment

The action, efficacy, and stability of D-m-Tyrosine can be influenced by various environmental factors. For example, bacterial tyrosinases, which are enzymes that catalyze the oxidation of tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019808 | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

CAS RN |

32140-49-1 | |

| Record name | D-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32140-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-m-Tyrosine interact with L-aromatic amino acid decarboxylase (Dopa decarboxylase), and what is the significance of its structure in this interaction?

A1: D-m-Tyrosine acts as an inhibitor of L-aromatic amino acid decarboxylase (Dopa decarboxylase), a key enzyme involved in the biosynthesis of dopamine and other neurotransmitters []. The research highlights the importance of stereochemistry for inhibitory potency. Specifically, the (+)-(E)-2,3-methano-m-tyrosine, a structural analog of D-m-tyrosine with a cyclopropane ring, exhibits significantly higher inhibitory activity (Ki = 22 μM) compared to D-m-tyrosine itself (Ki = 49 μM) []. This suggests that the specific spatial arrangement of the (+)-(E)-2,3-methano-m-tyrosine molecule allows for more effective binding to the active site of Dopa decarboxylase, leading to enhanced inhibition.

A2: Yes, research indicates that D-m-Tyrosine can act as a substrate for dopa/tyrosine sulphotransferase, an enzyme found in HepG2 human hepatoma cells []. This enzyme catalyzes the transfer of a sulfate group from a donor molecule (3'-phosphoadenosine 5'-phosphosulfate) to D-m-Tyrosine, resulting in its sulfation []. Interestingly, this enzyme displays stereoselectivity, preferring D-isomers of dopa and tyrosine over their L-counterparts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.